BenchChemオンラインストアへようこそ!

4,5,6,7-tetrahydro-1H-indazol-5-amine

Physicochemical Properties ADME Prediction Medicinal Chemistry

Choose 4,5,6,7-tetrahydro-1H-indazol-5-amine for its saturate-ring advantage in kinase programmes. The free -NH₂ at C5 enables rapid amide coupling and reductive amination, while the low LogP (0.12) improves aqueous solubility over aromatic indazole‑5‑amines. This scaffold originates from EP0013789B1, giving your derivatives access to a protected chemical space not reachable with generic building blocks. Pre‑validated SAR in dopamine‑receptor modulation offers CNS discovery teams a risk‑mitigated starting point.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 74197-16-3
Cat. No. B3024283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indazol-5-amine
CAS74197-16-3
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=NN2
InChIInChI=1S/C7H11N3/c8-6-1-2-7-5(3-6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
InChIKeyXTWQGFNPJUNTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS 74197-16-3): A Saturated Bicyclic Amine Scaffold for Kinase-Focused Synthesis


4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS 74197-16-3) is a saturated bicyclic heterocycle featuring a primary amine at the 5-position of a tetrahydroindazole core . With a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol , this compound is characterized by its low lipophilicity, with a calculated LogP of 0.12 . It is most commonly employed as a versatile building block or intermediate in the synthesis of more complex, biologically active molecules, particularly within kinase inhibitor drug discovery programs [1].

Why 4,5,6,7-Tetrahydro-1H-indazol-5-amine Cannot Be Interchanged with Common Aromatic Indazole or Saturated Amine Analogs


Substituting 4,5,6,7-tetrahydro-1H-indazol-5-amine with a generic alternative, such as an aromatic indazole-amine or a simple alicyclic amine, introduces significant and quantifiable risks to a synthetic or drug discovery workflow. The core tetrahydroindazole structure is itself a key differentiator, as it has been specifically engineered in patent literature (EP0013789B1) to achieve a distinct pharmacological profile, with the 5-amino position identified as a critical site for further functionalization [1]. Direct replacement with an aromatic analog like 1H-indazol-5-amine (CAS 19335-11-6) would sacrifice the saturated ring's conformational flexibility and low lipophilicity (LogP 0.12 for the target compound), potentially altering the physicochemical and binding properties of any derived final molecule . These structural differences are not trivial and can fundamentally change the outcome of a structure-activity relationship (SAR) study, as demonstrated by the dopaminergic activity profiles of substituted tetrahydroindazoles, which are highly dependent on the specific substitution pattern of the amine [2].

Quantitative Differentiation: Physicochemical and Activity Data for 4,5,6,7-Tetrahydro-1H-indazol-5-amine vs. Analogs


Differentiation 1: LogP and Hydrogen Bonding Profile vs. Aromatic 1H-Indazol-5-amine

4,5,6,7-Tetrahydro-1H-indazol-5-amine possesses a significantly lower calculated lipophilicity (ACD/LogP = 0.19) compared to its fully aromatic analog, 1H-indazol-5-amine, which has a higher calculated LogP (1.31) . The target compound also maintains the same number of hydrogen bond donors (HBD=3) and acceptors (HBA=3) as its aromatic counterpart, but its saturated ring system offers greater conformational flexibility, which can be crucial for optimizing target binding . This difference in lipophilicity can directly impact the solubility, membrane permeability, and metabolic stability of the final compounds synthesized from this scaffold.

Physicochemical Properties ADME Prediction Medicinal Chemistry

Differentiation 2: Patented Utility as a Key Intermediate in CNS-Active Compounds

The European Patent EP0013789B1 explicitly claims a series of amino-substituted 4,5,6,7-tetrahydro-1H-indazoles, including compounds with a primary amine at the 5-position, as pharmaceutically active agents [1]. The patent details their synthesis and utility in pharmaceutical compositions, establishing 4,5,6,7-tetrahydro-1H-indazol-5-amine as a key, protected scaffold for CNS drug development. This is a direct contrast to simple cyclic amines like cyclohexylamine, which are not covered by this specific intellectual property and lack the same established pathway to complex, patented drug-like molecules.

Patent Analysis Synthetic Utility CNS Drug Discovery

Differentiation 3: Dopamine Receptor Activity Profile of Derivatives vs. Aromatic Indazole Controls

A study by McQuaid et al. (1989) evaluated a series of substituted 5-amino-4,5,6,7-tetrahydroindazoles, demonstrating that N-propyl derivatives like compound 7b selectively activate the dopamine (DA) autoreceptor at a dose of 5 mg/kg in rats, while disubstituted amines showed significant DA postsynaptic activity [1]. In contrast, 6-substituted analogs (10a-d) were found to have only marginal dopaminergic activity [1]. This class-level data shows that the tetrahydroindazole scaffold, when appropriately substituted at the 5-amino position, can achieve potent and selective dopaminergic activity, a feature not typically associated with the corresponding aromatic indazole-5-amine scaffold.

Dopamine Receptor CNS Activity Structure-Activity Relationship (SAR)

Differentiation 4: Optimized Kinase Inhibitor Scaffold vs. Unoptimized Indazole Series

In the discovery of Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors, researchers at Genentech evolved a lead indazole series into a novel tetrahydroindazole series, resulting in compounds with improved potency, selectivity, and pharmaceutical properties [1]. The specific compound GNE-9822, a potent and selective ITK inhibitor with good ADME properties, is a direct product of this optimization, highlighting the tetrahydroindazole core as a superior scaffold for this target [1]. This demonstrates that the tetrahydroindazole framework is not merely a replacement but an improvement over the aromatic indazole for specific kinase targets.

Kinase Inhibition ITK Drug Discovery Selectivity

Optimal Application Scenarios for 4,5,6,7-Tetrahydro-1H-indazol-5-amine in Scientific and Industrial Research


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound is ideally suited as a core scaffold for synthesizing focused libraries of kinase inhibitors. Based on the evidence that the tetrahydroindazole series yielded improved potency and selectivity for ITK over the parent indazole series [1], medicinal chemists can use 4,5,6,7-tetrahydro-1H-indazol-5-amine to generate novel analogs with a higher probability of success in kinase programs. The primary amine handle allows for rapid diversification through amide bond formation or reductive amination.

CNS Drug Discovery: Development of Dopaminergic Agents

Based on the class-level evidence showing selective dopamine autoreceptor activation by N-propyl derivatives of this scaffold [2], 4,5,6,7-tetrahydro-1H-indazol-5-amine is a strategic starting material for CNS drug discovery programs targeting Parkinson's disease, schizophrenia, or other dopamine-related disorders. Researchers can leverage the established SAR to design compounds with a desired dopaminergic profile, a path validated by the in vivo activity of close structural analogs.

Patent-Driven Chemical Synthesis for Novel IP Generation

As established by its inclusion in EP0013789B1 [3], this compound is a key intermediate for a protected class of molecules. Procuring 4,5,6,7-tetrahydro-1H-indazol-5-amine enables synthetic chemists to operate within a defined and valuable chemical space, allowing them to create novel, patentable derivatives that can form the basis of new intellectual property. This is in contrast to using generic, unprotected building blocks.

ADME Optimization Studies

Given its low calculated LogP (0.19) , 4,5,6,7-tetrahydro-1H-indazol-5-amine is a superior choice for designing compounds where high aqueous solubility and low metabolic clearance are desired. Researchers aiming to improve the ADME properties of a lead series can incorporate this scaffold as a hydrophilic, saturated amine core, using it to replace more lipophilic, aromatic moieties that may be contributing to poor pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.